molecular formula C15H24N2O3S B2935127 2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 332897-18-4

2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No. B2935127
CAS RN: 332897-18-4
M. Wt: 312.43
InChI Key: VYYCQDDHOAQOFR-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMPPB and is a sulfonamide derivative that belongs to the class of N-morpholinoalkyl sulfonamides. DMPPB has been synthesized using various methods and has shown promising results in scientific research, making it a potential candidate for future studies.

Mechanism of Action

The mechanism of action of DMPPB involves the enhancement of GABA receptor activity by binding to a specific site on the receptor. This leads to an increase in the inhibitory effects of GABA, resulting in a decrease in neuronal excitability. DMPPB has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells.
Biochemical and Physiological Effects:
DMPPB has been shown to have various biochemical and physiological effects, including the enhancement of GABA receptor activity, inhibition of carbonic anhydrase activity, and induction of cell cycle arrest and apoptosis in cancer cells. DMPPB has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

DMPPB has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, DMPPB has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of DMPPB, including its potential applications in the treatment of neurological disorders, cancer, and oxidative stress-related diseases. Further studies are needed to determine the optimal dosage and administration route of DMPPB, as well as its potential side effects and toxicity. DMPPB may also be used as a tool compound for the study of GABA receptors and carbonic anhydrase activity.

Synthesis Methods

The synthesis of DMPPB involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminopropylmorpholine in the presence of a base. The reaction leads to the formation of DMPPB as a white solid with a yield of approximately 60%.

Scientific Research Applications

DMPPB has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DMPPB has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This property of DMPPB has made it a potential candidate for the treatment of epilepsy and other neurological disorders.
In cancer research, DMPPB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMPPB has also been shown to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-13-4-5-15(14(2)12-13)21(18,19)16-6-3-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYCQDDHOAQOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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